xylo-2-Hexulosonic acid, methyl ester

Vue d'ensemble

Description

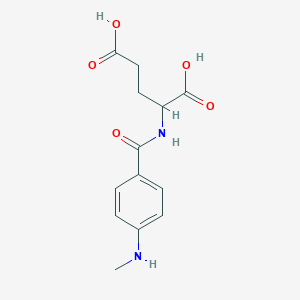

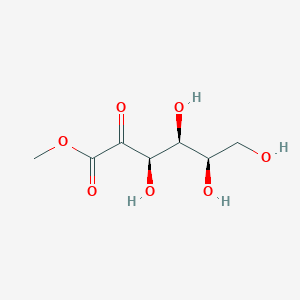

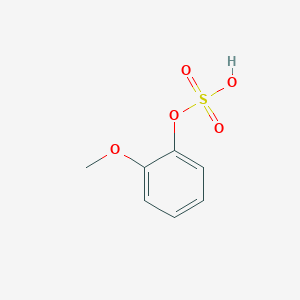

L-xylo-2-Hexulosonic Acid Methyl Ester, also known as Ascorbic Acid Impurity D, 2-keto-L-Gulonic acid methyl ester, and Ascorbic Acid Imp , is a chemical compound used in scientific research. It has a molecular formula of C7 H12 O7 and a molecular weight of 208.166 .

Molecular Structure Analysis

The molecular structure of L-xylo-2-Hexulosonic Acid Methyl Ester is represented by the formula C7 H12 O7 . The molecular weight of this compound is 208.166 .Applications De Recherche Scientifique

Degradation Studies :

- The acid-catalyzed degradation of L-xylo-hexulosonic acid was studied using a model compound. This research provided insights into the potential degradation pathways of L-xylo-Hexulosonic Acid, indicating two main pathways, one leading to a furan compound and the other to a dihydropyrone compound. This study supports the idea that L-ascorbic acid's degradation to furans does not proceed via L-xylo-Hexulosonic Acid, but directly (Goshima, Maezono, & Tokuyama, 1972).

Chemical Modification and Applications :

- Chemical modification of xylan, a polysaccharide related to xylo-2-Hexulosonic acid, methyl ester, leads to new biopolymer ethers and esters. These modifications result in specific properties based on the functional groups, substitution degree, and pattern. These xylan esters have potential applications in drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Coordination Studies :

- A study of D-xylo 5-hexulosonic acid's interaction with borate, molybdate, and tungstate ions using multinuclear NMR spectroscopy revealed complex formation behavior. This research contributes to understanding the coordination chemistry of hexulosonic acids, which can be useful in various chemical applications (Caldeira, Ramos, Gil, Bekkum, & Peters, 1994).

Catalytic Hydrogenation :

- The hydrogenation of D-xylo-5-hexulosonic acid to gluconic and idonic acid was explored, focusing on the influence of catalyst choice and additives. This research has implications for the selective conversion of hexulosonic acids in industrial processes (Caldeira, Wurtz, Peters, & Bekkum, 1991).

Biotechnology Applications :

- Engineering Corynebacterium glutamicum for consolidated conversion of hemicellulosic biomass into Xylonic acid is a significant advancement. This engineered bioconversion process presents a more efficient method for producing xylonic acid, a valuable chemical in food, pharmaceuticals, and agriculture (Yim, Choi, Lee, Jeon, Chung, & Jeong, 2017).

Safety and Hazards

According to a safety data sheet, L-xylo-2-Hexulosonic Acid Methyl Ester may cause an allergic skin reaction and serious eye irritation . If it comes into contact with the skin, it’s recommended to wash the area with soap and water. If it gets into the eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Xylo-2-Hexulosonic acid, methyl ester is primarily involved in the synthesis of Vitamin C . Vitamin C, also known as ascorbic acid, is a physiological antioxidant, an essential nutrient, and a cofactor in various enzyme-catalyzed reactions .

Mode of Action

As an intermediate in the synthesis of vitamin c, it likely interacts with enzymes involved in this biochemical pathway .

Biochemical Pathways

Xylo-2-Hexulosonic acid, methyl ester is a precursor in the biochemical pathway leading to the synthesis of Vitamin C . Vitamin C plays a crucial role in various biochemical pathways, including collagen synthesis, wound healing, and the immune response.

Pharmacokinetics

As a small molecule (molecular weight: 20817 ), it is expected to have good bioavailability.

Result of Action

As a precursor in the synthesis of Vitamin C, the action of xylo-2-Hexulosonic acid, methyl ester contributes to the physiological effects of Vitamin C. These include antioxidant activity, wound healing, and support of the immune system .

Propriétés

IUPAC Name |

methyl (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h3-5,8-11H,2H2,1H3/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIBLNUVRGOGU-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226060 | |

| Record name | xylo-2-Hexulosonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

xylo-2-Hexulosonic acid, methyl ester | |

CAS RN |

67776-07-2, 75081-72-0 | |

| Record name | Methyl D-xylo-2-hexulosonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | xylo-2-Hexulosonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075081720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | xylo-2-Hexulosonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)